molecular formula C10H11ClFNO B1368008 3-chloro-N-(2-fluorobenzyl)propanamide CAS No. 895367-68-7

3-chloro-N-(2-fluorobenzyl)propanamide

Cat. No.: B1368008
CAS No.: 895367-68-7
M. Wt: 215.65 g/mol
InChI Key: JTGWKGYKJXYCDY-UHFFFAOYSA-N
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Description

3-chloro-N-(2-fluorobenzyl)propanamide is an organic compound with the molecular formula C10H11ClFNO and a molecular weight of 215.65 g/mol . It is used primarily in research settings and is known for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-fluorobenzyl)propanamide typically involves the reaction of 2-fluorobenzylamine with 3-chloropropanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-fluorobenzyl)propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The amide group can be involved in oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom can lead to the formation of azides or thiocyanates, while reduction of the amide group can yield amines .

Scientific Research Applications

3-chloro-N-(2-fluorobenzyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-fluorobenzyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide

Uniqueness

3-chloro-N-(2-fluorobenzyl)propanamide is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-chloro-N-[(2-fluorophenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c11-6-5-10(14)13-7-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGWKGYKJXYCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588493
Record name 3-Chloro-N-[(2-fluorophenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895367-68-7
Record name 3-Chloro-N-[(2-fluorophenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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